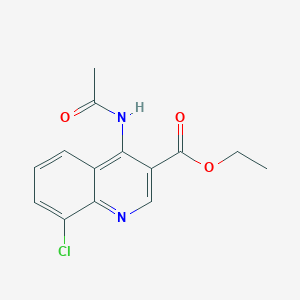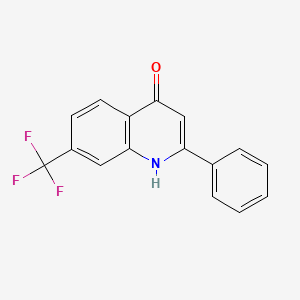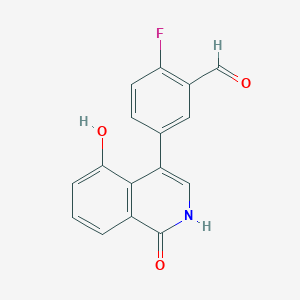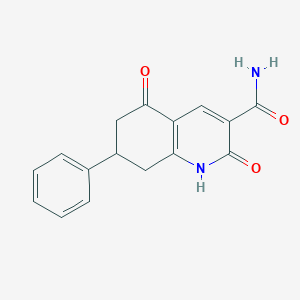
6,8-Dichloro-4-phenylquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-4-phenylquinazolin-2(1H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5,7-dichlorobenzophenone with formamide. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorine atoms on the quinazolinone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazolin-2(1H)-one: Lacks the chlorine substituents, which can affect its biological activity and chemical reactivity.
6,8-Dichloroquinazolin-2(1H)-one: Lacks the phenyl group, which can influence its interactions with biological targets.
8-Chloro-4-phenylquinazolin-2(1H)-one: Has only one chlorine substituent, which can alter its chemical properties.
Uniqueness
6,8-Dichloro-4-phenylquinazolin-2(1H)-one is unique due to the presence of both chlorine substituents and the phenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H8Cl2N2O |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
6,8-dichloro-4-phenyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-6-10-12(8-4-2-1-3-5-8)17-14(19)18-13(10)11(16)7-9/h1-7H,(H,17,18,19) |
InChI Key |
HFVXLNHVMOSFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=C(C3=NC(=O)N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-oxo-3-[(E)-phenyldiazenyl]-2H-1-benzopyran-8-carbaldehyde](/img/structure/B11839551.png)
![N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide](/img/structure/B11839556.png)


![5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol](/img/structure/B11839571.png)
![Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B11839577.png)








